2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide
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Overview
Description
2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide is an organic compound that belongs to the class of benzenecarboxamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid, 4-chlorobenzylamine, and methylsulfonyl chloride.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide: can be compared with other benzenecarboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
2-Chloro-N-(4-chlorobenzyl)-4-(methylsulfonyl)benzenecarboxamide is a synthetic compound with potential biological activity. Its structure includes a chloro group, a methylsulfonyl moiety, and a benzenecarboxamide backbone, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data tables.
- Chemical Formula : C₁₈H₁₄Cl₂N₂O₃S
- Molecular Weight : 421.30 g/mol
- CAS Number : 879085-55-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Research indicates that compounds with similar structural features often exhibit inhibitory effects on certain enzymes or pathways, potentially leading to anti-inflammatory or anti-cancer activities.
Antimicrobial Activity
Recent studies have shown that related compounds exhibit significant antimicrobial properties. For instance, 2-chloro-4-(methylsulfonyl)benzoic acid has been reported to inhibit various bacterial strains with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
2-Chloro-4-(methylsulfonyl)benzoic acid | 6.25 | T. asteroides |
Anti-inflammatory Activity
Compounds similar to this compound have demonstrated anti-inflammatory properties in vitro and in vivo. For example, studies have shown that the presence of the methylsulfonyl group can enhance the anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators .
Case Studies
-
Study on Anti-cancer Properties :
A study investigated the effects of structurally related compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways, suggesting potential therapeutic applications in oncology . -
Toxicological Assessment :
Toxicity studies have revealed that while some derivatives exhibit low toxicity profiles, others may pose risks at higher concentrations. The structure-activity relationship (SAR) analysis is crucial for predicting the safety and efficacy of new derivatives .
Properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-22(20,21)12-6-7-13(14(17)8-12)15(19)18-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFMYBZWPVHCMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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